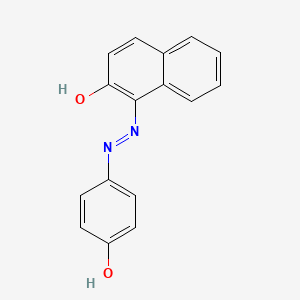

1-(4-Hydroxyphenylazo)-2-naphthol

Descripción

Propiedades

IUPAC Name |

1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)17-18-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCMIQSRZVLDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14934-27-1 | |

| Record name | 1-(4-Hydroxyphenylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014934271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-HYDROXYPHENYLAZO)-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2BST3D58N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenylazo)-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Coordination with Metal Ions

The compound forms stable complexes with transition metals via its azo nitrogen and hydroxyl oxygen atoms. Key findings include:

Key Observations :

-

IR spectra show shifts in -N=N- (1450–1600 cm⁻¹) and -OH (3100–3200 cm⁻¹) upon complexation .

-

Thermal analysis (TGA) reveals dehydration steps at 120–200°C and decomposition above 300°C .

Oxidative Metabolism

In biological systems, cytochrome P450 (CYP) and peroxidases oxidize the compound via:

Pathway 1 : Hydroxylation at the phenyl ring to form 1-(3,4-dihydroxyphenylazo)-2-naphthol (minor metabolite) .

Pathway 2 : Formation of reactive benzenediazonium ions or azo radicals, which bind to biomolecules like DNA .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows three stages:

-

Dehydration : Loss of lattice water (4.5% weight loss at 50–120°C) .

-

Ligand Decomposition : Degradation of -N=N- and hydroxyl groups (65% weight loss at 250–400°C) .

-

Residue Formation : Metal oxide remains (e.g., Cr₂O₃ for CrAz₂) .

Reactivity with Diazonium Salts

The compound participates in electrophilic substitution reactions. For example:

-

Coupling with 3-nitrophenyldiazonium salt forms 1-(3-nitrophenylazo)-2-naphthol under solvent-free conditions .

Comparative Reactivity of Structural Analogs

Substituents on the phenyl ring alter reactivity:

Aplicaciones Científicas De Investigación

Dyeing Industry

Textile Dyeing

1-(4-Hydroxyphenylazo)-2-naphthol is primarily used as a dye for textiles due to its vibrant coloration and stability. It is particularly favored for dyeing cotton, wool, and silk fabrics. The compound's ability to form strong bonds with fabric fibers ensures that the colors remain vibrant even after multiple washes.

Table 1: Properties of this compound as a Textile Dye

| Property | Value |

|---|---|

| Color | Bright Red |

| Solubility | Soluble in water |

| Fastness to Washing | Good |

| Fastness to Light | Moderate |

| Toxicity | Mildly toxic |

Biological Applications

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition of growth.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of the compound using the disc diffusion method. The results demonstrated that this compound had an inhibition zone comparable to standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity Results

| Bacteria/Fungi | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 14 |

Coordination Chemistry

Metal Complexes Formation

The compound has been utilized in synthesizing metal complexes, which exhibit enhanced bioactivity compared to the free ligand. For example, complexes with transition metals such as chromium and manganese have shown improved antimicrobial and antifungal activities.

Table 3: Properties of Metal Complexes Derived from this compound

| Metal Ion | Complex Name | Antimicrobial Activity |

|---|---|---|

| Chromium | CrAz2 | High |

| Manganese | MnAz2 | Moderate |

| Iron | FeAz2 | Low |

Environmental Applications

Dye Removal from Wastewater

Due to its chemical structure, this compound can be used in wastewater treatment processes to remove azo dyes from effluents. Its effectiveness in adsorption processes has been studied, indicating potential for reducing environmental pollution caused by textile industries.

Research and Development

Ongoing research is focused on enhancing the properties of this compound through structural modifications to improve its efficacy as an antimicrobial agent and its stability as a dye. Studies are also exploring its potential use in drug development due to its biological activity against cancer cells.

Case Study: Anticancer Potential

Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of 1-(4-Hydroxyphenylazo)-2-naphthol involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of 1-(4-Hydroxyphenylazo)-2-naphthol and Analogues

Toxicity and Metabolism

- This compound: Less directly toxic than Sudan I but implicated in the metabolic activation pathway of Sudan I, leading to genotoxic intermediates .

- Sudan I: Classified as a Group 3 carcinogen by IARC due to metabolic activation to 4′-OH-Sudan I and subsequent DNA adduct formation .

- Para Red: Reduction by E. faecalis yields 4-nitroaniline, a known mutagen, but lacks the hydroxyl group that enhances solubility in 4′-OH-Sudan I .

Analytical Utility

Stability and Reactivity

- Thiazolylazo derivatives (e.g., TAN) : Exhibit higher thermal stability and resistance to photodegradation compared to phenylazo derivatives, attributed to intramolecular hydrogen bonding .

- Pyridylazo derivatives (e.g., PAN) : Show pH-dependent solubility and are widely used in sequential injection analysis due to reversible complexation with metals .

Q & A

How can researchers optimize the synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol to minimize impurities like residual 2-naphthol?

Basic Research Question

The synthesis involves diazotization of 4-hydroxyphenyldiazonium salts followed by coupling with 2-naphthol. Key impurities include unreacted 2-naphthol and incomplete azo coupling.

- Methodological Answer :

- Temperature Control : Maintain diazotization below 10°C to prevent decomposition of the diazonium salt .

- Purification : Use hot-water washing to dissolve residual 2-naphthol due to its higher solubility in hot water compared to the azo product .

- Chromatography : Thin-layer chromatography (TLC) with silica gel (eluent: hexane/ethyl acetate) can identify impurities. A spot at Rf ≈ 0.7 (2-naphthol) vs. Rf ≈ 0.4 (azo product) confirms purity .

What spectroscopic techniques are most effective for characterizing metal complexes of this compound?

Basic Research Question

The compound acts as a chelating agent for transition metals (e.g., Cu²⁺, Zn²⁺).

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor λmax shifts upon metal binding. For example, free ligand absorbs at ~450 nm, while Cu²⁺ complexes show a bathochromic shift to ~550 nm .

- FT-IR : Detect shifts in the azo (-N=N-) stretch (~1450 cm⁻¹) and hydroxyl (-OH) deformation (~1250 cm⁻¹) upon coordination .

- Electrochemical Methods : Cyclic voltammetry reveals redox behavior; e.g., PAN-Zn complexes exhibit quasi-reversible peaks at -0.8 V (vs. Ag/AgCl) .

How does pH influence the tautomeric equilibrium and metal-binding efficiency of this compound?

Advanced Research Question

The compound exists in keto-enol tautomeric forms, affecting its chelation properties.

- Methodological Answer :

- Tautomer Stability : At pH < 4, the keto form dominates (protonated hydroxyl group), while enolization increases at pH 6–9, enhancing metal coordination .

- Computational Validation : Car-Parrinello molecular dynamics (CPMD) simulations show a lower energy barrier (~5 kcal/mol) for proton transfer in the enol form, favoring metal binding .

- Experimental Validation : Adjust buffer systems (e.g., borate buffer at pH 9.2) to stabilize the enol form for Zn²⁺ complexation .

What strategies improve the selectivity of this compound for rare-earth element (REE) extraction?

Advanced Research Question

The ligand’s selectivity for REEs (e.g., Tb³⁺, La³⁺) is limited due to competing ions (e.g., Fe³⁺, Al³⁺).

- Methodological Answer :

- Hybrid Materials : Immobilize the ligand on silica nanoparticles functionalized with amine groups. This enhances Tb³⁺ adsorption capacity (Qmax ≈ 45 mg/g) while reducing Fe³⁺ interference .

- Masking Agents : Add 1,10-phenanthroline to mask transition metals, improving REE selectivity in solvent extraction systems .

- pH Optimization : At pH 5.5, Tb³⁺ forms stable 1:2 (metal:ligand) complexes, whereas Fe³⁺ precipitates as hydroxide .

How can computational methods predict the proton-transfer dynamics in this compound?

Advanced Research Question

Intramolecular hydrogen bonding influences tautomerism and reactivity.

- Methodological Answer :

- Free-Energy Landscapes : Use path integral molecular dynamics (PIMD) to map the reaction coordinate (δ-parameter) and RN···O distances. Simulations show a 70% preference for the NH tautomer in the gas phase .

- Vibrational Analysis : Compare calculated IR spectra (CPMD) with experimental data. Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch) validate tautomeric equilibria .

What are the key challenges in quantifying this compound in environmental samples?

Basic Research Question

The compound’s low solubility and matrix interference complicate analysis.

- Methodological Answer :

- Preconcentration : Use solid-phase extraction (SPE) with C18 cartridges, achieving >90% recovery from aqueous samples .

- Chromatography : HPLC with a C18 column (mobile phase: methanol/water 70:30) and UV detection at 460 nm provides a LOD of 0.1 µg/mL .

- Matrix Effects : Spike samples with deuterated analogs (e.g., PAN-d₆) for internal standardization .

How does substituent variation on the phenyl ring alter the optical properties of this compound derivatives?

Advanced Research Question

Electron-withdrawing/donating groups modulate π-conjugation and absorption spectra.

- Methodological Answer :

- Synthetic Modifications : Introduce -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) groups at the para position.

- Spectroscopic Analysis : Nitro derivatives show λmax ~520 nm (red shift), while methoxy derivatives absorb at ~480 nm .

- Z-Scan Technique : Measure third-order nonlinear susceptibility (χ³ ≈ 10⁻¹² esu) for optoelectronic applications .

What safety precautions are critical when handling this compound?

Basic Research Question

The compound’s toxicity and instability require careful handling.

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.